molecular formula C6H13NO B1335577 2-Tetrahydrofuran-2-ylethanamine CAS No. 98277-97-5

2-Tetrahydrofuran-2-ylethanamine

Cat. No. B1335577
CAS RN: 98277-97-5
M. Wt: 115.17 g/mol
InChI Key: ZCOIVJPCZLPQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tetrahydrofuran-2-ylethanamine is a chemical compound that is part of a broader class of tetrahydrofuran-based compounds. These compounds are of significant interest in the field of drug development due to their potential biological activities and their role as motifs in various chemical structures .

Synthesis Analysis

The synthesis of derivatives of 2-tetrahydrofuran-2-ylethanamine has been explored through various methods. One approach involves the iodoarene-catalyzed oxyamination of unactivated alkenes at room temperature, which is a metal-free process that yields N-bistosyl-substituted 5-imino-2-tetrahydrofuranyl methanamine derivatives. This method is notable for its mild conditions and the use of open-air reactions . Another synthesis method reported the preparation of various tetrahydrofuran-2-ylmethylamines through a one-step synthesis that reacts tetrahydrofurfurylchloride with different secondary cyclic amines without any catalyst . Additionally, N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have been synthesized through condensation reactions under polar aprotic conditions using sodium hydride as an activator .

Molecular Structure Analysis

The molecular structure of 2-tetrahydrofuran-2-ylethanamine derivatives is characterized by the presence of a tetrahydrofuran ring, which can be functionalized to yield various derivatives with different biological activities. The structure of these compounds can be further analyzed using spectral characterization techniques such as IR, 1H-NMR, and EI-MS .

Chemical Reactions Analysis

The chemical reactivity of 2-tetrahydrofuran-2-ylethanamine derivatives includes their ability to undergo condensation reactions to form N-substituted derivatives . Additionally, the oxyamination process to synthesize 5-imino derivatives involves a cationic iodonium(III) intermediate that is attacked by an oxygen atom of amides to form a five-membered ring intermediate, followed by an SN2 reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-tetrahydrofuran-2-ylethanamine derivatives are influenced by their molecular structure. The presence of the tetrahydrofuran ring imparts certain conformational restrictions, which can affect the compound's affinity for biological receptors. For instance, some derivatives have shown submicromolar Ki values at the human histamine receptor subtypes, indicating their potential as histamine receptor ligands . The biological activity of these compounds has also been evaluated, with some showing moderate inhibitory effects on bacterial strains .

Relevant Case Studies

Case studies involving 2-tetrahydrofuran-2-ylethanamine derivatives have demonstrated their potential in drug development. For example, certain derivatives have been investigated for their affinity for nicotinic acetylcholine receptor subtypes, showing promising results in the lower micromolar range . Another study focused on the pharmacological characterization of new tetrahydrofuran-based compounds as histamine receptor ligands, revealing their selectivity and potency at specific receptor subtypes .

Scientific Research Applications

Synthesis and Properties

  • Synthesis in Complex Chemical Structures : 2-Tetrahydrofuran-2-ylethanamine plays a role in the synthesis of complex chemical structures. For example, it is involved in the formation of tetrasulfidotungstate compounds, which show potential for decomposition into useful materials like amorphous carbon containing tungsten disulfide (Srinivasan et al., 2009).

  • Organic Synthesis : It's used in the synthesis of chiral compounds like (indol-2-yl)methanamines, which have applications in pharmaceutical chemistry (Lood et al., 2015).

  • Copper Complexes Formation : 2-Tetrahydrofuran-2-ylethanamine is instrumental in creating copper(II) complexes, which have potential uses in creating thin organic-inorganic layers (Barwiołek et al., 2014).

Chemical Properties and Applications

  • Alternative Solvent : 2-Methyltetrahydrofuran, a related compound, is derived from renewable resources and is an environmentally friendly alternative solvent in organic chemistry, showing great promise in various synthetic procedures (Pace et al., 2012).

  • Ring-Opening Polymerization : It is utilized in ring-opening polymerization processes, particularly in the synthesis of telechelic and block copolymers, indicating its versatility in polymer chemistry (Bakkali-Hassani et al., 2018).

Biological and Pharmacological Research

  • Antibacterial Activity : Compounds derived from 2-Tetrahydrofuran-2-ylethanamine demonstrate significant antibacterial activity, indicating potential applications in developing new antimicrobial agents (Elayaperumal et al., 2014).

  • Neuroprotective Potentials : Certain derivatives like ANAVEX2-73, related to tetrahydrofuran compounds, have shown anti-amnesic and neuroprotective potentials, suggesting their therapeutic potential in neurodegenerative diseases like Alzheimer's (Villard et al., 2011).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H227, H314, and H335 . These indicate that it’s flammable, can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(oxolan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOIVJPCZLPQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406630
Record name 2-tetrahydrofuran-2-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tetrahydrofuran-2-ylethanamine

CAS RN

98277-97-5
Record name 2-tetrahydrofuran-2-ylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxolan-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.